N,N'-Diphenylsuberamide

描述

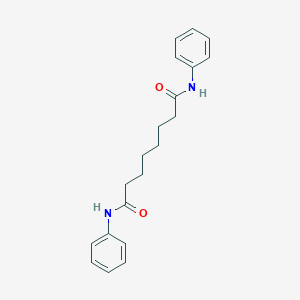

Structure

3D Structure

属性

IUPAC Name |

N,N'-diphenyloctanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c23-19(21-17-11-5-3-6-12-17)15-9-1-2-10-16-20(24)22-18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSWSNDWUATJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574170 | |

| Record name | N~1~,N~8~-Diphenyloctanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14354-86-0 | |

| Record name | N~1~,N~8~-Diphenyloctanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Architectural Significance of a Precursor

An In-depth Technical Guide to the Synthesis and Characterization of N,N'-Diphenylsuberamide

In the landscape of epigenetic drug discovery, Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat, stands as a landmark achievement.[1] As the first histone deacetylase (HDAC) inhibitor approved for cancer therapy, its molecular architecture is a subject of intense study.[2][3] The efficacy of SAHA hinges on a specific pharmacophore: a hydroxamic acid group that chelates zinc within the HDAC active site, a flexible aliphatic linker, and a phenyl cap group for surface recognition.[4]

This guide focuses on This compound , a molecule that, while not an active HDAC inhibitor itself, represents a critical synthetic precursor and a structural analogue to SAHA. Understanding its synthesis and characterization is fundamental for researchers engaged in developing novel HDAC inhibitors and exploring the structure-activity relationships within this vital class of therapeutics. This document provides a detailed, field-proven methodology for its preparation and rigorous analytical validation, reflecting the causality behind each experimental step.

Part 1: Synthesis of this compound

The synthesis of this compound is a robust and illustrative example of nucleophilic acyl substitution. The core principle involves the conversion of a stable, less reactive dicarboxylic acid (suberic acid) into a highly reactive derivative (suberoyl chloride), which is then readily attacked by the nucleophilic amine (aniline) to form the desired diamide.

Synthetic Strategy and Rationale

The chosen two-step protocol is efficient and scalable.

-

Activation of Carboxylic Acid: Suberic acid is first converted to suberoyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. Its principal advantage lies in the nature of its byproducts: sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases. This simplifies the purification process immensely, as the gaseous byproducts can be easily removed, driving the reaction to completion in accordance with Le Châtelier's principle.

-

Amide Bond Formation: The resulting suberoyl chloride is a potent electrophile. It is reacted directly with aniline. The stoichiometry is critical; two equivalents of aniline are used per equivalent of suberoyl chloride. The first equivalent acts as the nucleophile, forming the amide bond. The second equivalent serves as a base to neutralize the HCl generated during the reaction, preventing the protonation of the primary aniline nucleophile and ensuring the reaction proceeds efficiently.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of N,N'-diphenyloctanediamide.[5]

Materials:

-

Suberic acid (Octanedioic acid)

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Ethanol

-

Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

2 N Hydrochloric Acid (HCl)

-

Standard laboratory glassware and reflux apparatus

-

Rotary evaporator

Procedure:

-

Step 1: Formation of Suberoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), combine suberic acid (0.3 mol) and thionyl chloride (1.2 mol).

-

Heat the mixture under reflux at 120°C for 4 hours. The reaction mixture will become a clear solution as the suberic acid is consumed.

-

After 4 hours, allow the mixture to cool and remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude suberoyl chloride is a viscous oil and is typically used in the next step without further purification.

-

-

Step 2: Formation of this compound

-

To the crude suberoyl chloride, cautiously add aniline (0.6 mol) while cooling the reaction flask in an ice bath to manage the exothermic reaction.

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Step 3: Work-up and Purification

-

Pour the reaction mixture into a beaker containing crushed ice. A white precipitate of crude this compound will form.

-

Isolate the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Suspend the crude product in a saturated sodium bicarbonate solution and stir for 30 minutes. This step neutralizes any remaining acidic impurities. Filter the solid.

-

Wash the solid again with water, followed by a wash with 2 N HCl to remove any unreacted aniline.[5]

-

Perform a final wash with deionized water until the filtrate is neutral.

-

Dry the purified white solid in a vacuum oven.

-

-

Step 4: Recrystallization

-

For obtaining high-purity, crystalline material suitable for analysis, recrystallize the dried product from a 1:4 mixture of ethanol and tetrahydrofuran.[5]

-

Dissolve the solid in a minimum amount of the hot solvent mixture, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the resulting plate-like colorless crystals by vacuum filtration and dry them thoroughly. The expected melting point is in the range of 186-188°C.[5]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Analytical Characterization

Rigorous characterization is non-negotiable to validate the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of proof.

Spectroscopic Analysis

The following data represent the expected outcomes from the analysis of pure this compound.

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Confirms proton environments and connectivity. | δ ~7.5-7.0 ppm: Multiplets, corresponding to the 10 aromatic protons (C₆H₅).δ ~7.3 ppm (broad singlet): Signal for the 2 amide protons (N-H).δ ~2.2 ppm (triplet): Protons on carbons adjacent to carbonyls (-CH₂-CO).δ ~1.6 ppm (multiplet): Protons on carbons beta to carbonyls (-CH₂-CH₂-CO).δ ~1.3 ppm (multiplet): Protons on the two central methylene groups (-CH₂-CH₂-).[6][7] |

| ¹³C NMR | Confirms distinct carbon environments. | δ ~172 ppm: Carbonyl carbons (C=O).δ ~138 ppm: Aromatic carbons attached to nitrogen (C-N).δ ~128-120 ppm: Other aromatic carbons.δ ~37 ppm: Aliphatic carbons adjacent to carbonyls (-CH₂-CO).δ ~28-25 ppm: Other aliphatic carbons in the suberate chain.[6][8] |

| IR Spectroscopy | Identifies key functional groups via vibrational frequencies. | ~3300 cm⁻¹ (sharp): N-H stretching of the secondary amide.~3100-3000 cm⁻¹: Aromatic C-H stretching.~2950-2850 cm⁻¹: Aliphatic C-H stretching.~1660 cm⁻¹ (strong, sharp): C=O stretching (Amide I band).~1540 cm⁻¹: N-H bending (Amide II band).[9][10] |

| Mass Spectrometry | Determines molecular weight and fragmentation pattern. | Formula: C₂₀H₂₄N₂O₂Expected Molecular Ion [M]⁺: m/z = 324.18Key Fragments: Fragments corresponding to the loss of a phenylamino group or cleavage of the aliphatic chain.[11][12] |

Physical Characterization

| Parameter | Purpose | Expected Value |

| Melting Point | Assesses purity and confirms identity. | 186-188°C[5] |

| Appearance | Basic physical identification. | Colorless or white crystalline solid.[5] |

Characterization Workflow Diagram

Caption: Standard analytical workflow for structural validation.

Part 3: Scientific Context - Role as an HDAC Inhibitor Analogue

The true significance of this compound for drug development professionals lies in its relationship to active HDAC inhibitors like SAHA.

Mechanism of Histone Deacetylase (HDAC) Action

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histone tails.[13] This action increases the positive charge of the histones, strengthening their interaction with negatively charged DNA. The result is a more condensed chromatin structure (heterochromatin), which is transcriptionally repressed. Overactivity of HDACs is implicated in various cancers, where the silencing of tumor suppressor genes can promote cell proliferation.[2][14]

The SAHA Pharmacophore and the Role of this compound

HDAC inhibitors like SAHA work by preventing this deacetylation process.[3] They typically consist of three key components:

-

Zinc-Binding Group (ZBG): A functional group that coordinates with the Zn²⁺ ion in the catalytic site of the HDAC enzyme. For SAHA, this is the hydroxamic acid moiety (-CONHOH).[4]

-

Linker: A chain (often aliphatic) that positions the other two components correctly within the enzyme's active site channel. For SAHA, this is the suberoyl (octanedioyl) linker.

-

Cap Group: A larger, often aromatic group that interacts with the surface of the enzyme, providing specificity and additional binding affinity. For SAHA, this is the phenyl group.

This compound contains the linker and cap groups of SAHA but crucially lacks the zinc-binding hydroxamic acid. Instead, it possesses a stable phenylamide group. This makes it an invaluable negative control in biological assays and a foundational synthetic intermediate for producing SAHA and its derivatives. By comparing the biological activity of SAHA to this compound, researchers can definitively attribute the HDAC inhibitory effect to the hydroxamic acid group.

HDAC Inhibition Signaling Pathway

Caption: HDACs regulate chromatin state; inhibitors like SAHA block this.

References

-

Butler, K. V., & Kalin, J. H. (2020). Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid. NIH National Center for Biotechnology Information. [Link]

-

Marks, P. A. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. NIH National Center for Biotechnology Information. [Link]

-

Gowda, B. T., Tokarcˇı´k, M., Rodrigues, V. Z., Kozˇı´sˇek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. NIH National Center for Biotechnology Information. [Link]

-

Marks, P. A., & Breslow, R. (2007). Vorinostat (suberoylanilide hydroxamic acid, SAHA). ResearchGate. [Link]

-

Rotili, D., & Mai, A. (2011). Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]

-

Georgiou, A., & Zoi, I. (2010). The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation. NIH National Center for Biotechnology Information. [Link]

-

Wikipedia contributors. (2023). Vorinostat. Wikipedia. [Link]

- Marks, P. A., Richon, V. M., & Rifkind, R. A. (2000). Histone Deacetylase Inhibitors: A New Class of Potential Antitumor Agents.

-

Marks, P. A., & Breslow, R. (2007). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. Semantic Scholar. [Link]

-

Wikipedia contributors. (2023). Histone deacetylase inhibitor. Wikipedia. [Link]

-

NIST. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. NIST WebBook. [Link]

- Gowda, B. T., et al. (2002). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.

- Dou, Y., & Li, H. (2010). Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Methods in Molecular Biology.

-

Masterson, W. F., & Burkart, M. D. (1988). Fast atom bombardment mass spectrometry of synthetic peptides. NIH National Center for Biotechnology Information. [Link]

-

Re-Education. (n.d.). 1D Nuclear Magnetic Resonance Spectroscopy. Re-Education. [Link]

-

University of Calgary. (n.d.). NMR spectroscopy. University of Calgary. [Link]

-

Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

-

Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]

-

Ajibade, P. A., & Onwudiwe, D. C. (2011). Synthesis and characterization of group 12 complexes of N,N-methyl phenyl-N,N-butyl phenyl dithiocarbamate. ResearchGate. [Link]

-

Bhattacharyya, D. (2023). Infrared IR Spectroscopy in Metabolomics. YouTube. [Link]

Sources

- 1. Vorinostat - Wikipedia [en.wikipedia.org]

- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N′-Diphenylsuberamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. uomosul.edu.iq [uomosul.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fast atom bombardment mass spectrometry of synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 14. [PDF] Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor | Semantic Scholar [semanticscholar.org]

N,N'-Diphenylsuberamide: A Technical Guide to its Core Mechanism of Action as a Histone Deacetylase Inhibitor

Introduction

N,N'-Diphenylsuberamide is a synthetic compound belonging to the broader class of molecules that have garnered significant interest in the field of epigenetics and drug discovery. Structurally, it is a diamide derived from suberic acid and aniline. While research directly focused on this compound is not extensively published, its chemical architecture strongly suggests its function as a histone deacetylase (HDAC) inhibitor. This guide will provide an in-depth exploration of its putative mechanism of action, drawing upon the well-established principles of HDAC inhibition and data from structurally related molecules. This document is intended for researchers, scientists, and professionals in drug development who are interested in the epigenetic modulation of gene expression.

The Epigenetic Landscape: Histone Acetylation and Deacetylation

To comprehend the mechanism of this compound, it is essential to first understand the dynamic process of histone modification. In the eukaryotic cell nucleus, DNA is tightly wound around histone proteins, forming a complex known as chromatin. The accessibility of DNA for transcription is largely regulated by the post-translational modification of these histone proteins.

One of the most critical modifications is the acetylation and deacetylation of lysine residues on the N-terminal tails of histones. This process is governed by two opposing enzyme families:

-

Histone Acetyltransferases (HATs): These enzymes add an acetyl group to lysine residues, neutralizing their positive charge. This leads to a more relaxed chromatin structure (euchromatin), allowing transcription factors to access the DNA and promoting gene expression.

-

Histone Deacetylases (HDACs): Conversely, HDACs remove acetyl groups from lysine residues, restoring their positive charge.[1] This increases the electrostatic interaction between the histones and the negatively charged DNA backbone, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1]

An imbalance in the activity of HATs and HDACs is associated with various diseases, including cancer and neurological disorders, making HDACs a compelling therapeutic target.[2]

Core Mechanism of Action: Inhibition of Histone Deacetylases

Based on its structural features, this compound is predicted to function as an HDAC inhibitor. The general mechanism for this class of drugs involves the following key steps:

-

Binding to the Active Site: HDAC inhibitors are designed to interact with the active site of HDAC enzymes. Classical HDACs are zinc-dependent enzymes, and their inhibitors typically possess a zinc-binding group that chelates the Zn²⁺ ion in the catalytic pocket.[3]

-

Disruption of Catalytic Activity: By occupying the active site and coordinating with the essential zinc ion, the inhibitor prevents the HDAC enzyme from binding to its natural substrate, the acetylated lysine residues on histone tails.

-

Accumulation of Acetylated Histones: The inhibition of HDAC activity leads to a net increase in the acetylation of histones. This is a direct and measurable consequence of HDAC inhibitor treatment.

-

Chromatin Remodeling and Gene Expression: The accumulation of acetylated histones results in a more open and transcriptionally permissive chromatin state. This allows for the expression of genes that were previously silenced.

-

Induction of Cellular Responses: The altered gene expression profile triggers various cellular responses, including cell cycle arrest, differentiation, and apoptosis (programmed cell death), which are particularly relevant in the context of cancer therapy.[4]

The following diagram illustrates the signaling pathway of HDAC inhibition.

Caption: Signaling pathway of HDAC inhibition by this compound.

Quantitative Analysis of Related HDAC Inhibitors

| Compound Class | Example Compound | Target HDACs | IC50 (nM) | Reference |

| Benzamide | Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 163, 396, 605 | [3] |

| Benzamide | Compound 9n | HDAC1, HDAC2, HDAC3 | 32, 256, 311 | [3] |

| Hydroxamic Acid | Pyroxamide | HDAC1 | 100 | [4] |

| Hydroxamic Acid | PCI-34051 | HDAC8 | 10 | [5] |

This table presents representative data for compounds structurally related to this compound to provide a general understanding of the potential potency of this class of inhibitors.

Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanism of action of this compound as an HDAC inhibitor, a series of well-established experimental protocols can be employed.

In Vitro HDAC Activity Assay

This assay directly measures the enzymatic activity of HDACs in the presence and absence of the inhibitor.

Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is used.[6] HDAC enzymes deacetylate the substrate, which can then be cleaved by a developer (e.g., trypsin) to release a fluorescent molecule (AMC). The intensity of the fluorescence is proportional to the HDAC activity.[6]

Step-by-Step Methodology:

-

Prepare Reagents:

-

HDAC assay buffer.

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (e.g., trypsin in assay buffer).

-

This compound stock solution (dissolved in DMSO).

-

Positive control inhibitor (e.g., Trichostatin A).

-

-

Assay Setup:

-

In a 96-well microplate, add the HDAC assay buffer.

-

Add serial dilutions of this compound to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

-

Add the recombinant HDAC enzyme to all wells except for the no-enzyme control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to all wells.

-

Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at 37°C and then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

The following diagram outlines the workflow for the in vitro HDAC activity assay.

Caption: Workflow for an in vitro HDAC activity assay.

Western Blot Analysis of Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with the inhibitor, providing evidence of its in-cell activity.

Principle: Cells are treated with this compound, and the total protein is extracted. The proteins are then separated by size using gel electrophoresis and transferred to a membrane. The membrane is probed with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-total-H3, anti-actin).

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., a cancer cell line) to approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis and Transfer:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., rabbit anti-acetyl-Histone H3).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the levels of acetylated histones to the loading control. An increase in the ratio of acetylated histone to total histone in treated cells compared to control cells indicates HDAC inhibition.

-

Conclusion

This compound, by virtue of its chemical structure, is strongly positioned as an inhibitor of histone deacetylases. Its mechanism of action is predicated on the well-established paradigm of HDAC inhibition, leading to the hyperacetylation of histones, chromatin relaxation, and the reactivation of silenced genes. This, in turn, can induce potent cellular responses such as cell cycle arrest and apoptosis, making it a compound of interest for therapeutic development, particularly in oncology. The experimental protocols detailed herein provide a robust framework for the empirical validation of its mechanism and the characterization of its biological activity. Further investigation into the specific HDAC isoform selectivity and the downstream biological consequences of this compound treatment will be crucial for its future development as a potential therapeutic agent.

References

-

Measuring Histone Deacetylase Inhibition in the Brain - PMC. (2019). National Center for Biotechnology Information. [Link]

-

Virtual screening and experimental validation of novel histone deacetylase inhibitors. (2016). National Center for Biotechnology Information. [Link]

-

Histone deacetylase inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

-

HDAC/HAT Function Assessment and Inhibitor Development : Methods and Protocols. (n.d.). University of Central Lancashire. [Link]

-

Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2020). National Center for Biotechnology Information. [Link]

-

Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups. (2020). National Center for Biotechnology Information. [Link]

-

IC50 values (µM) for inhibition of different HDAC isoforms. (n.d.). ResearchGate. [Link]

-

Determination of Slow-Binding HDAC Inhibitor Potency and Subclass Selectivity. (2016). National Center for Biotechnology Information. [Link]

-

Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2023). MDPI. [Link]

-

Assays for Validating Histone Acetyltransferase Inhibitors. (2023). JoVE. [Link]

-

A Therapeutic Perspective of HDAC8 in Different Diseases: An Overview of Selective Inhibitors. (2022). MDPI. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). ResearchGate. [Link]

-

HDAC Inhibitors: Innovative Strategies for Their Design and Applications. (2021). National Center for Biotechnology Information. [Link]

-

Mechanism of action for N-substituted benzamide-induced apoptosis. (2002). National Center for Biotechnology Information. [Link]

-

Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. (2024). National Center for Biotechnology Information. [Link]

-

N,N′-Diphenyldithiomalonodiamide: Structural Features, Acidic Properties, and In Silico Estimation of Biological Activity. (2021). National Center for Biotechnology Information. [Link]

-

Disulfiram as a Therapeutic Agent for Metastatic Malignant Melanoma—Old Myth or New Logos?. (2020). National Center for Biotechnology Information. [Link]

-

N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). PubMed. [Link]

-

Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). National Center for Biotechnology Information. [Link]

-

Inhibition of transformed cell growth and induction of cellular differentiation by pyroxamide, an inhibitor of histone deacetylase. (2001). PubMed. [Link]

Sources

- 1. librarysearch.uclan.ac.uk [librarysearch.uclan.ac.uk]

- 2. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and anti-tumor activity study of novel histone deacetylase inhibitors containing isatin-based caps and o-phenylenediamine-based zinc binding groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of transformed cell growth and induction of cellular differentiation by pyroxamide, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Diphenylsuberamide: A Technical Guide to Investigating its Potential Biological Activity

Introduction: Unveiling the Potential of a Structurally Promising Molecule

In the landscape of contemporary drug discovery, the identification of novel molecular scaffolds with the potential for therapeutic intervention is a paramount objective. N,N'-Diphenylsuberamide, also known as N,N'-diphenyloctanediamide, emerges as a compound of significant interest due to its structural characteristics that suggest a plausible role as a bioactive agent. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core rationale for investigating the biological activity of this compound, detailed protocols for its synthesis, and methodologies for evaluating its potential as a histone deacetylase (HDAC) inhibitor and a cytotoxic agent against cancer cell lines.

The scientific intrigue surrounding this compound stems from its amalgamation of two key structural motifs that are hallmarks of established therapeutic agents. Firstly, it possesses a suberamide core, an eight-carbon aliphatic chain. This feature is notably present in the FDA-approved drug Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a potent pan-HDAC inhibitor used in cancer therapy.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has been a successful strategy in oncology.[4] Secondly, the presence of N,N'-diphenylamide moieties resonates with the N,N'-diarylurea scaffold, which is a key pharmacophore in a number of approved anti-cancer drugs, including Sorafenib.[5][6] These diaryl structures are known to exhibit anti-proliferative effects through various mechanisms.[7]

This guide is structured to provide a logical and scientifically rigorous pathway for the investigation of this compound. It is predicated on the hypothesis that the compound's unique structure may confer upon it therapeutically relevant biological activities. We will delve into the practical aspects of its chemical synthesis and provide detailed, field-proven protocols for its biological evaluation.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward amidation reaction between suberic acid and aniline. The following protocol is a detailed, step-by-step methodology for its preparation in a laboratory setting.

Experimental Protocol: Synthesis of this compound

Materials:

-

Suberic acid

-

Thionyl chloride

-

Aniline

-

Ethanol

-

Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

2 N Hydrochloric acid (HCl)

-

Crushed ice

-

Standard laboratory glassware and apparatus (reflux condenser, heating mantle, filtration apparatus, etc.)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, combine suberic acid (0.3 mol) and thionyl chloride (1.2 mol). Heat the mixture at 120°C for 4 hours under a reflux condenser. This step converts the carboxylic acid groups of suberic acid into more reactive acyl chloride groups.[8]

-

Amidation Reaction: After cooling the reaction mixture, carefully add aniline (0.6 mol) to the freshly prepared suberoyl chloride. The reaction is exothermic and should be controlled.

-

Precipitation and Washing: Pour the reaction product onto crushed ice to precipitate the crude this compound as a white solid.[8]

-

Wash the precipitate thoroughly with water.

-

Subsequently, wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water.

-

Perform a wash with 2 N HCl to remove any unreacted aniline.

-

Follow with a final wash with water until the filtrate is neutral.

-

Purification: Filter the solid and dry it completely. Recrystallize the crude product from an ethanol-tetrahydrofuran mixture (1:4 ratio) to obtain pure this compound with a constant melting point of 186-188°C.[8]

Caption: Synthetic pathway for this compound.

Putative Biological Activity I: Histone Deacetylase Inhibition

The structural analogy of this compound to SAHA provides a strong rationale for investigating its potential as an HDAC inhibitor. A typical HDAC inhibitor pharmacophore consists of a cap group for surface recognition, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme.[9] In this compound, the phenyl groups can act as cap groups, and the suberamide core serves as the linker. It lacks the hydroxamic acid moiety of SAHA, which is a potent ZBG. However, other chemical functionalities can also interact with the zinc ion, making it crucial to experimentally determine its HDAC inhibitory activity.[10]

Caption: Comparison of SAHA and this compound to the HDAC inhibitor pharmacophore.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing the inhibitory activity of a compound against HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC1 enzyme

-

HDAC assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[7]

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC developer solution (containing a protease like trypsin and a known HDAC inhibitor like Trichostatin A as a stop reagent)[6]

-

This compound (test compound) dissolved in DMSO

-

Trichostatin A or SAHA (positive control inhibitor)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[11]

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and the positive control in HDAC assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).

-

Assay Setup: In a 96-well black microplate, set up the following wells in triplicate:

-

Blank (no enzyme): Assay buffer and substrate.

-

Vehicle Control (100% activity): Assay buffer, HDAC1 enzyme, and DMSO.

-

Positive Control: Assay buffer, HDAC1 enzyme, and a known concentration of SAHA or Trichostatin A.

-

Test Compound: Assay buffer, HDAC1 enzyme, and the desired concentrations of this compound.

-

-

Enzyme Incubation: Add the diluted HDAC1 enzyme to the vehicle, positive control, and test compound wells. Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[11]

-

Substrate Addition: Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction. Incubate at 37°C for 30-60 minutes.[12]

-

Reaction Termination and Development: Add the HDAC developer solution to all wells. This stops the HDAC reaction and allows the protease to cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC). Incubate at room temperature for 15-30 minutes.[6]

-

Fluorescence Measurement: Read the fluorescence of the plate using a microplate reader at the specified excitation and emission wavelengths.

Data Analysis:

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Vehicle))

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited) using non-linear regression analysis.

Caption: Workflow for the in vitro HDAC inhibition assay.

Putative Biological Activity II: Cytotoxicity in Cancer Cells

The presence of the N,N'-diphenylamide structure provides a strong basis for evaluating the cytotoxic potential of this compound against cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their health and number.[13]

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Human cancer cell line(s) of interest (e.g., breast, colon, lung cancer cell lines)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound dissolved in DMSO

-

Doxorubicin or another standard chemotherapeutic agent (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear tissue culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include vehicle control wells (containing DMSO at the same final concentration as the test wells).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration of the test compound using the formula: % Viability = 100 * (Absorbance_Test / Absorbance_Vehicle)

-

Plot the percentage of cell viability against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Data Interpretation and Future Directions

The experimental protocols outlined in this guide will generate quantitative data on the potential biological activities of this compound.

| Parameter | Description | Significance |

| HDAC IC₅₀ | The concentration of this compound required to inhibit 50% of HDAC enzyme activity. | A low IC₅₀ value (in the nanomolar to low micromolar range) would indicate potent HDAC inhibition. |

| Cytotoxicity IC₅₀ | The concentration of this compound required to reduce the viability of a cancer cell line by 50%. | A low IC₅₀ value suggests potent anticancer activity. |

Should this compound exhibit promising activity in these initial screens, further investigations would be warranted. These could include:

-

HDAC Isoform Selectivity: Testing the compound against a panel of different HDAC isoforms to determine its selectivity profile.

-

Mechanism of Action Studies: Investigating the downstream effects of HDAC inhibition, such as changes in histone acetylation and gene expression (e.g., p21).

-

In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

Conclusion

This compound stands as a molecule of considerable interest, positioned at the intersection of known pharmacophores for HDAC inhibition and anticancer activity. While direct biological data remains to be established, its structural features provide a compelling rationale for its investigation. This technical guide offers a robust framework for researchers to synthesize and evaluate the biological potential of this compound, potentially paving the way for the development of a new class of therapeutic agents. The provided protocols are designed to be self-validating and grounded in established scientific methodologies, ensuring the integrity and reproducibility of the generated data.

References

-

A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells. Journal of Medicinal Chemistry. [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. MDPI. [Link]

-

A New Simple and High-Yield Synthesis of Suberoylanilide Hydroxamic Acid and Its Inhibitory Effect Alone or in Proliferation of Human Prostate Cancer Cells. ResearchGate. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

Research and development of N,N′-diarylureas as anti-tumor agents. RSC Publishing. [Link]

-

N,N′-Diphenylsuberamide. National Institutes of Health (NIH). [Link]

-

Measuring Histone Deacetylase Inhibition in the Brain. National Institutes of Health (NIH). [Link]

-

Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. [Link]

-

Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities. National Institutes of Health (NIH). [Link]

-

Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives. PubMed. [Link]

-

Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]

Sources

- 1. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioscience.co.uk [bioscience.co.uk]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. atcc.org [atcc.org]

- 10. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

N,N'-Diphenylsuberamide: A Technical Guide on its Synthesis, Characterization, and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Structurally Significant Diamide

N,N'-Diphenylsuberamide, systematically named N,N'-diphenyloctanediamide, is a symmetrical aromatic diamide. Its structure is characterized by a central eight-carbon aliphatic chain (a suberoyl group) flanked by two phenylamide moieties. While not as extensively studied as some of its close chemical relatives, this compound holds significance within the realm of medicinal chemistry and drug development, primarily through its association with the potent histone deacetylase (HDAC) inhibitor, Vorinostat (suberoylanilide hydroxamic acid, SAHA). This guide provides a comprehensive technical overview of the discovery, synthesis, and physicochemical properties of this compound, while also highlighting the current gaps in our understanding of its biological activity and potential future research directions.

The Discovery and History: An Offshoot of Anticancer Drug Development

The history of this compound is intrinsically linked to the development of Vorinostat. Vorinostat is a landmark drug, being one of the first HDAC inhibitors to receive FDA approval for the treatment of cutaneous T-cell lymphoma. In the context of pharmaceutical development and manufacturing, impurities in the active pharmaceutical ingredient (API) are of critical importance. This compound has been identified and is recognized as a process impurity of Vorinostat. This means that its discovery was not the result of a targeted effort to synthesize this specific molecule for its own biological activity, but rather a consequence of the chemical synthesis route to Vorinostat.

The presence of this compound as an impurity underscores the importance of rigorous analytical characterization in drug manufacturing. Its structural similarity to the starting materials and intermediates in Vorinostat synthesis necessitates robust purification and analytical methods to ensure the final drug product's purity and safety. While its discovery was incidental, the availability of its synthetic route and characterization data provides a foundation for further investigation into its own potential properties.

Synthesis and Purification: A Straightforward Amidation

The synthesis of this compound is a relatively straightforward chemical transformation based on fundamental organic chemistry principles. The most common and direct method involves the reaction of suberic acid with aniline.

A detailed experimental protocol for the synthesis of this compound is as follows:

Experimental Protocol: Synthesis of this compound

-

Acid Chloride Formation: Suberic acid (0.3 mol) is reacted with an excess of thionyl chloride (1.2 mol) at 120°C for 4 hours. This step converts the carboxylic acid groups of suberic acid into more reactive acyl chloride groups, forming suberoyl chloride. The excess thionyl chloride is typically removed by distillation.

-

Amidation: The resulting suberoyl chloride is then treated with aniline (0.6 mol). The reaction is usually carried out in an appropriate solvent and may be performed at reduced temperatures to control the exothermic reaction.

-

Workup and Purification: The reaction mixture is then quenched by adding it to crushed ice, which precipitates the crude this compound. The white precipitate is collected by filtration and washed thoroughly with water, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride and hydrochloric acid byproduct. A subsequent wash with 2 N HCl can be performed to remove any excess aniline. Finally, the product is washed again with water until the filtrate is neutral.

-

Recrystallization: The crude product is dried and then purified by recrystallization from a suitable solvent system, such as an ethanol-tetrahydrofuran mixture (1:4 ratio), to yield colorless, plate-like single crystals. The purity of the final product can be confirmed by measuring its melting point (186-188°C) and by spectroscopic methods such as NMR and IR spectroscopy.

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Structural Elucidation

This compound is a white solid with a molecular formula of C₂₀H₂₄N₂O₂ and a molecular weight of 324.42 g/mol . It is soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol when heated.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N,N'-diphenyloctanediamide | |

| Synonyms | Vorinostat Impurity 2; N1,N8-Diphenyloctanediamide; Suberanilide | |

| Molecular Formula | C₂₀H₂₄N₂O₂ | |

| Molecular Weight | 324.42 g/mol | |

| Appearance | White Solid | |

| Melting Point | 186-188 °C | |

| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly, Heated) |

The definitive three-dimensional structure of this compound has been elucidated by single-crystal X-ray diffraction. The crystal structure reveals that the two phenyl rings are not coplanar, exhibiting an interplanar angle of 76.5(2)°. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains. This detailed structural information is invaluable for computational studies, such as molecular docking, to predict potential biological targets.

Biological Activity: An Unexplored Frontier

Despite its well-defined chemical nature and its relationship to a clinically important drug, there is a notable absence of published research on the specific biological activities of this compound. While its structural similarity to Vorinostat might suggest a potential for HDAC inhibition, this has not been experimentally verified in the publicly available literature.

The core structural features of many HDAC inhibitors include a zinc-binding group (often a hydroxamic acid), a linker (an aliphatic chain), and a cap group that interacts with the surface of the enzyme. This compound possesses the linker and cap group elements but lacks the critical hydroxamic acid moiety responsible for chelating the zinc ion in the active site of HDAC enzymes. The absence of this key functional group makes it less likely to be a potent HDAC inhibitor in the same manner as Vorinostat.

However, this does not preclude the possibility of other biological activities. The presence of two phenylamide groups and a flexible aliphatic chain could allow the molecule to interact with other biological targets. Further research is needed to explore its potential cytotoxic, anti-inflammatory, or other pharmacological effects.

Future Research Directions: Charting the Unknown

The current state of knowledge about this compound presents a clear opportunity for further scientific investigation. For researchers in drug discovery and medicinal chemistry, this compound represents a readily synthesizable scaffold with unexplored biological potential.

Proposed Avenues for Future Research:

-

Biological Screening: A comprehensive biological screening of this compound is warranted. This should include assays to determine its potential for:

-

HDAC Inhibition: To definitively assess whether it possesses any residual HDAC inhibitory activity, and if so, to determine its potency and isoform selectivity compared to Vorinostat.

-

Cytotoxicity: To evaluate its effect on the proliferation of various cancer cell lines.

-

General Pharmacological Profiling: To screen for any unforeseen activities against a broad range of biological targets.

-

-

Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, this compound could serve as a starting point for the synthesis of analogs to establish a structure-activity relationship. Modifications to the phenyl rings or the length of the aliphatic chain could be explored to optimize any observed activity.

-

Pharmacokinetic Profiling: Should any promising biological activity be discovered, an investigation into its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) would be the next logical step in evaluating its potential as a therapeutic agent.

Caption: Proposed future research directions for this compound.

Conclusion

This compound, while currently categorized primarily as a process impurity of the anticancer drug Vorinostat, represents a molecule with a well-defined synthesis and structure. The lack of data on its biological activity presents both a challenge and an opportunity. For the drug development professional, it serves as a reminder of the critical importance of impurity profiling and control. For the academic researcher and medicinal chemist, it offers a readily accessible chemical entity with untapped potential. The comprehensive characterization of its physicochemical properties provides a solid foundation for future investigations that could uncover novel biological functions and potentially open new avenues for therapeutic development.

References

-

Gowda, B. T., Tokarcik, M., Rodrigues, V. Z., Kozisek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1433. [Link]

-

PubChem. N,N-Diphenylacetamide. [Link]

-

Mann, B. S., Johnson, J. R., Cohen, M. H., Justice, R., & Pazdur, R. (2007). FDA approval summary: vorinostat for treatment of advanced primary cutaneous T-cell lymphoma. The oncologist, 12(10), 1247–1252. [Link]

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diphenylsuberamide

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of N,N'-Diphenylsuberamide (also known as N,N'-diphenyloctanediamide). Intended for researchers, scientists, and professionals in drug development, this document synthesizes known experimental data with established analytical methodologies. It covers the compound's synthesis, solid-state characteristics, predicted spectroscopic profile, and solubility, offering both validated data and field-proven insights into its analysis. Each section includes detailed experimental protocols, data summaries, and visual workflows to ensure technical accuracy and practical applicability.

Introduction and Molecular Identity

This compound, systematically named N,N'-diphenyloctanediamide, is a symmetrical aromatic amide derived from suberic acid (octanedioic acid) and aniline. Its structure consists of a flexible eight-carbon aliphatic chain capped at both ends by N-phenyl amide groups. The amide moiety is a critical functional group in many biologically active compounds, and understanding the physicochemical properties of molecules like this compound is fundamental for applications in medicinal chemistry and materials science. The interplay between the rigid phenyl groups and the flexible aliphatic linker dictates its solid-state packing, solubility, and potential for intermolecular interactions, such as hydrogen bonding.

The foundational identity of this compound is summarized in the table below.

| Identifier | Value | Source |

| Systematic Name | N,N'-diphenyloctanediamide | [1] |

| Common Name | This compound | N/A |

| Molecular Formula | C₂₀H₂₄N₂O₂ | [1] |

| Molecular Weight | 324.41 g/mol | [1] |

| Chemical Structure |  | N/A |

Synthesis and Purification

The synthesis of this compound is typically achieved through a standard amidation reaction. A common and effective laboratory-scale procedure involves the conversion of suberic acid to its more reactive diacyl chloride derivative, followed by reaction with aniline.

Synthetic Workflow

The synthesis proceeds in two main stages: formation of the acyl chloride and subsequent nucleophilic acyl substitution by the amine. This approach is widely used for its efficiency and high yield.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

This protocol is based on the method described by Gowda et al.[1].

-

Acyl Chloride Formation: In a fume hood, combine suberic acid (0.3 mol) with thionyl chloride (1.2 mol). Heat the mixture at 120°C for 4 hours under a reflux condenser equipped with a drying tube. Excess thionyl chloride can be removed by distillation after the reaction is complete.

-

Amidation: Cool the resulting suberoyl chloride. Slowly add aniline (0.6 mol) to the reaction mixture while stirring. An exothermic reaction will occur.

-

Precipitation and Washing: Pour the reaction product onto crushed ice to precipitate the crude this compound as a white solid.

-

Wash the precipitate thoroughly with deionized water.

-

Subsequently, wash with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic species, followed by another water wash.

-

Perform a wash with 2 N hydrochloric acid (HCl) to remove any unreacted aniline, followed by a final, thorough wash with deionized water until the filtrate is neutral.

-

Purification: Filter the solid, dry it, and recrystallize from a 1:4 mixture of ethanol and tetrahydrofuran (THF) to obtain pure, colorless, plate-like crystals[1].

Solid-State and Thermal Properties

The solid-state characteristics of a compound, such as its melting point and crystal structure, are critical for its identification, purity assessment, and handling.

Melting Point and Thermal Analysis

The melting point is a key indicator of purity. Differential Scanning Calorimetry (DSC) provides a precise determination of the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).

| Thermal Property | Value | Method |

| Melting Point | 186-188°C | Recrystallization/Capillary Method[1] |

| Predicted Tₘ (DSC) | ~187°C (Onset) | DSC |

| Predicted ΔHfus | 35-50 kJ/mol | DSC |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This is a standard procedure for determining the melting point and enthalpy of fusion.

-

Sample Preparation: Accurately weigh 2–10 mg of dry, crystalline this compound into a Tzero hermetic aluminum pan. Crimp the lid onto the pan[2].

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

-

Thermal Program: Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 220°C)[3].

-

Data Analysis: The melting point is typically reported as the onset temperature of the endothermic melting peak. The area under the peak is integrated to calculate the enthalpy of fusion[4][5].

Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) has been used to unambiguously determine the three-dimensional atomic arrangement of this compound. The compound crystallizes in the monoclinic system. The crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which link adjacent molecules into chains[1].

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2267 (9) |

| b (Å) | 5.03097 (15) |

| c (Å) | 38.1436 (15) |

| β (°) | 96.517 (4) |

| Volume (ų) | 3475.1 (2) |

| Z (molecules/cell) | 8 |

| Data sourced from Gowda et al.[1] |

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the general steps for crystal structure determination.

-

Crystal Selection: Grow a suitable single crystal (ideally 0.1–0.25 mm in all dimensions) by slow evaporation of its solution in an ethanol/THF mixture[1][6][7]. The crystal should be transparent and free of cracks or defects when viewed under a polarizing microscope[6].

-

Mounting: Mount the selected crystal on a thin glass fiber or a loop and place it on the goniometer head of the diffractometer[8].

-

Data Collection: Place the crystal in a stream of monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å)[1][8]. Collect a series of diffraction frames by rotating the crystal, measuring the angles and intensities of the diffracted beams[9].

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters against the experimental data[9].

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Caption: General workflow for NMR sample analysis.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ 7.5-7.0 ppm (m, 10H): Aromatic protons of the two phenyl rings.

-

δ ~7.5 ppm (br s, 2H): Amide N-H protons. The chemical shift can vary with concentration and temperature.

-

δ ~2.2 ppm (t, 4H): Methylene protons (–CH₂–) adjacent to the carbonyl groups.

-

δ ~1.6 ppm (m, 4H): Methylene protons (–CH₂–) beta to the carbonyl groups.

-

δ ~1.3 ppm (m, 4H): Methylene protons (–CH₂–) gamma and delta to the carbonyl groups.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~172 ppm: Carbonyl carbon (C=O).

-

δ ~138 ppm: Aromatic quaternary carbon attached to nitrogen.

-

δ ~129 ppm: Aromatic C-H carbons (ortho/meta).

-

δ ~124 ppm: Aromatic C-H carbon (para).

-

δ ~120 ppm: Aromatic C-H carbons (ortho/meta).

-

δ ~38 ppm: Methylene carbon (–CH₂–) adjacent to the carbonyl group.

-

δ ~29 ppm: Methylene carbons of the central aliphatic chain.

-

δ ~25 ppm: Methylene carbon of the central aliphatic chain.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by absorptions from the amide and aromatic groups.

| Functional Group | Predicted Absorption (cm⁻¹) | Characteristic |

| N-H Stretch | 3350–3250 | Strong, sharp |

| Aromatic C-H Stretch | 3100–3000 | Medium |

| Aliphatic C-H Stretch | 3000–2850 | Medium-Strong |

| Amide I (C=O Stretch) | 1670–1640 | Very Strong |

| Amide II (N-H Bend) | 1550–1510 | Strong |

| Aromatic C=C Bends | 1600 & 1475 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak would be prominent.

-

Predicted Molecular Ion [M+H]⁺: m/z = 325.42

-

Predicted Molecular Ion [M+Na]⁺: m/z = 347.40

-

Key Fragmentation: Cleavage of the amide C-N bond and fragmentation along the aliphatic chain would be expected under higher energy conditions (e.g., Electron Ionization).

Solubility Profile

The solubility of this compound is dictated by its structure: the two polar amide groups are flanked by nonpolar phenyl rings and connected by a long, nonpolar aliphatic chain. This dual nature suggests limited solubility in both highly polar and very nonpolar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Insoluble | The polar amide groups prevent dissolution in purely nonpolar media. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (CH₂Cl₂), Acetone | Soluble to Sparingly Soluble | Good balance of polarity to solvate the entire molecule. THF is a known recrystallization solvent[1]. |

| Polar Protic | Water, Methanol | Insoluble | The large nonpolar surface area (C₂₀) outweighs the hydrogen bonding capability of the two amide groups[10][11]. |

| Recrystallization | Ethanol/THF (1:4) | Soluble when hot, sparingly soluble when cold | This solvent system provides the ideal solubility gradient for purification[1]. |

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to determining the solubility of a compound[12][13].

-

Initial Test: Add approximately 10-20 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., water, methanol, THF, hexane) dropwise while vortexing or shaking.

-

Observation: Observe if the solid dissolves completely. If it dissolves, the compound is classified as "soluble."

-

Heating: If the compound does not dissolve at room temperature, gently warm the mixture to determine if solubility increases with temperature. Note any dissolution upon heating and whether the compound precipitates upon cooling.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," "soluble upon heating," or "insoluble" for each tested solvent.

Conclusion

This guide has detailed the key physicochemical properties of this compound based on available literature and predictive methodologies grounded in established chemical principles. The provided data on its molecular identity, synthesis, crystal structure, and thermal behavior, combined with the expected spectroscopic and solubility profiles, offer a robust foundation for researchers. The inclusion of standardized, step-by-step protocols for each analytical technique serves as a practical resource for the scientific community, enabling consistent and reliable characterization of this and similar compounds.

References

-

Gowda, B. T., Tokarcˇı´k, M., Rodrigues, V. Z., Kozˇı´sˇek, J., & Fuess, H. (2010). N,N′-Diphenylsuberamide. Acta Crystallographica Section E: Crystallographic Communications, 66(6), o1363. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Nouara, Z. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]

-

Wikipedia contributors. (2024, October 29). X-ray crystallography. Wikipedia. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

Wikipedia contributors. (2024, November 1). Amide. Wikipedia. Retrieved from [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]

Sources

- 1. N,N′-Diphenylsuberamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. researchgate.net [researchgate.net]

- 4. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 5. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. researchgate.net [researchgate.net]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Amide - Wikipedia [en.wikipedia.org]

- 11. webhome.auburn.edu [webhome.auburn.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

N,N'-Diphenylsuberamide: A Technical Guide to Synthesis, Mechanism, and Application in Histone Deacetylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression. Their dysregulation is implicated in numerous pathologies, most notably cancer and neurodegenerative disorders, making them a prime target for therapeutic intervention. Histone deacetylase inhibitors (HDACi) have emerged as a promising class of drugs, with several gaining FDA approval. This guide provides an in-depth technical overview of N,N'-Diphenylsuberamide, a synthetic compound investigated for its HDAC inhibitory properties. We will explore its chemical synthesis, delve into its molecular mechanism of action, present standardized protocols for evaluating its in vitro and cellular efficacy, and discuss its potential therapeutic applications. This document is intended to serve as a comprehensive resource for researchers engaged in epigenetic drug discovery and development.

Introduction: The Central Role of Histone Deacetylases in Cellular Regulation

The packaging of DNA within the eukaryotic nucleus is a dynamic process, orchestrated by post-translational modifications of histone proteins. Among the most critical of these modifications is the reversible acetylation of lysine residues on histone tails. This process is governed by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups, and histone deacetylases (HDACs), which remove them.[1][2][3]

The acetylation of lysine neutralizes its positive charge, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[3][4] This leads to a more relaxed, open chromatin structure known as euchromatin, which is generally associated with active gene transcription.[2][4] Conversely, HDAC-mediated deacetylation restores the positive charge on lysine residues, promoting a more condensed chromatin state (heterochromatin) and leading to transcriptional repression.[2][4]

Beyond histones, HDACs also deacetylate a wide array of non-histone proteins, including transcription factors (e.g., p53), chaperone proteins, and signaling molecules, thereby modulating their stability and function.[2][4] Given this central role in regulating cellular processes, it is unsurprising that aberrant HDAC activity is linked to the development of various cancers and neurological diseases.[2][5] HDAC inhibitors restore the balance of protein acetylation, leading to downstream effects such as cell cycle arrest, apoptosis, and differentiation in transformed cells, making them a focal point of modern drug discovery.[2][4]

Synthesis of this compound

This compound (also known as N,N'-diphenyloctanediamide) is a synthetic molecule that can be prepared through a straightforward amidation reaction. The synthesis involves converting a dicarboxylic acid, suberic acid (octanedioic acid), into a more reactive derivative, which is then coupled with aniline.

Synthetic Pathway

The most common laboratory-scale synthesis involves a two-step process:

-

Activation of Suberic Acid: Suberic acid is first converted to its more reactive diacyl chloride derivative, suberoyl chloride. This is typically achieved by reacting suberic acid with a chlorinating agent like thionyl chloride (SOCl₂).[6]

-

Amide Coupling: The resulting suberoyl chloride is then reacted directly with two equivalents of aniline to form the desired this compound product.

Caption: Chemical synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing N,N'-disubstituted amides.[6][7]

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

2 N Hydrochloric acid (HCl)

-

Crushed ice

-

Ethanol-THF mixture (1:4) for recrystallization

Procedure:

-

Preparation of Suberoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, combine suberic acid (0.3 mol) with thionyl chloride (1.2 mol).

-

Heat the mixture at 120°C for 4 hours. The reaction should be performed in a well-ventilated fume hood as it releases HCl and SO₂ gases.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude oil is suberoyl chloride.

-

Amidation Reaction: Dissolve the crude suberoyl chloride in an anhydrous solvent like THF. Cool the solution in an ice bath.

-

Slowly add aniline (0.6 mol) to the cooled solution with vigorous stirring. An exothermic reaction will occur, and a precipitate may form.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours to ensure completion.

-

Work-up and Purification: Pour the reaction mixture into a beaker containing crushed ice to precipitate the crude product.[6]

-

Filter the white precipitate and wash it thoroughly with cold water.

-

Wash the solid with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with water.[6]

-

Wash the product with 2 N HCl to remove any unreacted aniline, followed by a final wash with water until the filtrate is neutral.[6]

-

Dry the crude this compound.

-

Recrystallization: Recrystallize the dried product from a hot ethanol-THF (1:4) mixture to obtain pure, colorless crystals.[6]

Mechanism of Histone Deacetylase Inhibition

The catalytic activity of Class I, II, and IV HDACs depends on a Zn²⁺ ion located at the bottom of a narrow active site pocket.[2][8] The mechanism of deacetylation involves the coordination of the acetyl-lysine substrate's carbonyl group to the zinc ion, which polarizes it for nucleophilic attack by an activated water molecule.[8]

This compound, like many other HDAC inhibitors, functions by targeting this catalytic mechanism. Its structure can be conceptually divided into three key pharmacophoric elements:

-

Zinc-Binding Group (ZBG): The amide carbonyl groups can act as a chelating moiety for the active site Zn²⁺ ion.

-

Linker Region: The flexible eight-carbon suberoyl chain spans the length of the active site channel.

-

Cap Group: The two phenyl rings interact with hydrophobic residues near the rim of the active site pocket, providing additional binding affinity and specificity.

By chelating the zinc ion, this compound blocks the binding and hydrolysis of the native acetyl-lysine substrate, thereby inhibiting the enzyme's function.

Caption: Interaction of this compound with the HDAC active site.

In Vitro Evaluation of HDAC Inhibition

To quantify the inhibitory potency of this compound against specific HDAC isoforms, a direct enzymatic assay is required. Fluorometric assays are widely used due to their high sensitivity and suitability for high-throughput screening.

Potency and Selectivity Profile

The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce enzyme activity by 50%. By testing the compound against a panel of different recombinant HDAC isoforms, a selectivity profile can be established. This data is critical for understanding the compound's biological effects and potential off-target activities.

Table 1: Example IC₅₀ Data Presentation for an HDAC Inhibitor

| HDAC Isoform | Class | IC₅₀ (nM) |

|---|---|---|

| HDAC1 | I | Value |

| HDAC2 | I | Value |

| HDAC3 | I | Value |

| HDAC4 | IIa | Value |

| HDAC6 | IIb | Value |

| HDAC8 | I | Value |

Note: This table is a template. IC₅₀ values for this compound must be determined experimentally.

Protocol: Fluorometric In Vitro HDAC Inhibition Assay

This protocol is based on commercially available kits and established methodologies.[9][10][11] It measures the activity of a recombinant HDAC enzyme using a fluorogenic substrate.

Caption: Workflow for an in-vitro fluorometric HDAC inhibition assay.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)

-

HDAC Assay Buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (containing trypsin or a similar protease)

-

This compound (test compound)